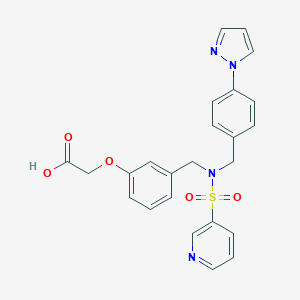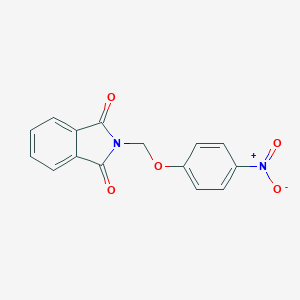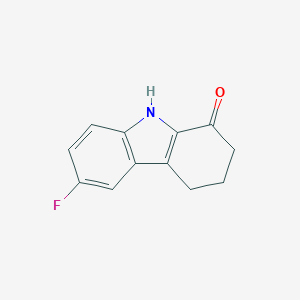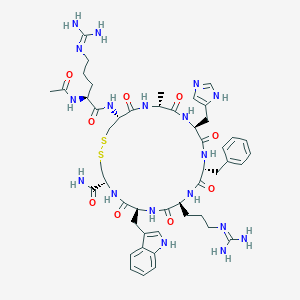
Taprenepag
Vue d'ensemble
Description
Taprenepag est un composé organique synthétique qui agit comme un agoniste sélectif pour le sous-type 2 du récepteur de la prostaglandine E2 (EP2). Il a été principalement étudié pour ses applications thérapeutiques potentielles dans le traitement de l'hypertension oculaire et du glaucome . Le composé est connu pour sa capacité à abaisser la pression intraoculaire en augmentant l'écoulement de l'humeur aqueuse par les voies trabéculaire et uvéosclérale .
Applications De Recherche Scientifique
Safety and Hazards
Mécanisme D'action
Mode of Action
Upon corneal penetration, Taprenepag is hydrolyzed to its active metabolite, omidenepag . Omidenepag behaves as a non-prostaglandin selective EP2 receptor agonist . When omidenepag binds to the EP2 receptor, it stimulates an increase in intracellular adenosine 3’,5-cyclic monophosphate (cAMP) levels through Gs-protein-mediation and other signaling cascades in the ciliary body and TM .
Pharmacokinetics
Omidenepag undergoes rapid hydrolysis to the metabolically active form . It binds to the EP2 receptor with a strong affinity and high agonistic activity . Although the mean terminal half-life of this compound is unknown at this time, the half-life of omidenepag is approximately 30 minutes .
Result of Action
The primary result of this compound’s action is the reduction of intraocular pressure. This is achieved by increasing the outflow of aqueous humor through the trabecular and uveoscleral pathways . This makes this compound a potential therapeutic agent for conditions such as glaucoma and ocular hypertension .
Action Environment
The action of this compound is influenced by the environment within the eye. The corneal penetration of this compound and its subsequent hydrolysis to omidenepag is a crucial step in its mechanism of action . Environmental factors that affect corneal penetration could potentially influence the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Taprenepag interacts with the prostaglandin E2 receptor EP2 subtype . This interaction involves the heterotrimeric G protein subunit-coupled prostaglandin E2 receptor .
Cellular Effects
This compound has been found to alleviate severe retinopathy . It influences cell function by modulating several pathways downstream of the prostaglandin receptors, such as cell cycle progression, extracellular matrix, and actin cytoskeleton organization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the prostaglandin E2 receptor EP2 subtype . This binding leads to the activation of the receptor and subsequent coupling to the G protein .
Metabolic Pathways
This compound is involved in the prostaglandin E2 signaling system . It interacts with the prostaglandin E2 receptor EP2 subtype, which is part of this metabolic pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Taprenepag peut être synthétisé par un processus en plusieurs étapes impliquant la formation d'un squelette de phénylpyrazole. La synthèse commence généralement par la préparation d'intermédiaires clés, suivie de réactions de couplage pour former le produit final. Les réactifs couramment utilisés dans la synthèse comprennent les dérivés de pyrazole, les acides phénylboroniques et les chlorures de sulfonyle .
Méthodes de production industrielle
La production industrielle de this compound implique l'optimisation de la voie de synthèse pour la fabrication à grande échelle. Cela inclut le choix de solvants, de catalyseurs et de conditions de réaction appropriés pour garantir un rendement élevé et une pureté élevée. Le processus peut également impliquer des étapes de purification telles que la recristallisation et la chromatographie pour obtenir le produit final sous sa forme désirée .
Analyse Des Réactions Chimiques
Types de réactions
Taprenepag subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.
Substitution : This compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température et le pH, sont optimisées pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound .
Applications de recherche scientifique
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur EP2, un récepteur transmembranaire couplé à la protéine Gs présent dans le corps ciliaire et le réseau trabéculaire. Lors de la liaison, this compound stimule une augmentation des niveaux intracellulaires d'adénosine 3',5'-monophosphate cyclique (AMPc) par l'intermédiaire de la protéine Gs. Cette augmentation de l'AMPc favorise l'écoulement de l'humeur aqueuse en améliorant les voies d'écoulement trabéculaire et uvéosclérale .
Comparaison Avec Des Composés Similaires
Taprenepag est comparé à d'autres agonistes du récepteur EP2 tels que l'omidénépag et l'aganépag. Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur structure chimique et leurs profils pharmacocinétiques. This compound est unique par sa forte sélectivité pour le récepteur EP2 et sa capacité à abaisser la pression intraoculaire sans effets secondaires significatifs .
Liste des composés similaires
- Omidénépag
- Aganépag
- Latanopost
- Travoprost
- Bimatoprost
Les propriétés uniques de this compound et ses applications thérapeutiques potentielles en font un composé précieux pour la poursuite de la recherche et du développement dans divers domaines scientifiques.
Propriétés
IUPAC Name |
2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFBXYNKZHTCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226187 | |
| Record name | Taprenepag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752187-80-7 | |
| Record name | Taprenepag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752187807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taprenepag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taprenepag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAPRENEPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CD894KUMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Taprenepag Isopropyl exert its therapeutic effect?
A: this compound isopropyl is a selective agonist of the prostaglandin E2 receptor EP2 subtype. [] This means it binds to and activates the EP2 receptor, which is involved in various physiological processes, including intraocular pressure (IOP) regulation. Upon binding to the EP2 receptor, this compound isopropyl initiates a downstream signaling cascade involving the Gs protein and ultimately leads to IOP reduction. [] This mechanism makes it a potential therapeutic agent for glaucoma and ocular hypertension.
Q2: What is the mechanism behind the IOP-lowering effect of this compound Isopropyl?
A: While the exact mechanisms are still being investigated, research suggests that this compound isopropyl, like other prostaglandin analogs, primarily reduces IOP by enhancing uveoscleral outflow of aqueous humor. [] This pathway is distinct from the trabecular meshwork pathway targeted by some other glaucoma medications.
Q3: How does the efficacy of this compound Isopropyl compare to other IOP-lowering agents?
A: Clinical trials have shown that this compound isopropyl effectively reduces IOP in patients with ocular hypertension and glaucoma. [] Furthermore, studies have demonstrated its comparable IOP-lowering efficacy to latanoprost 0.005%, a commonly prescribed prostaglandin analog. [] Interestingly, combining this compound Isopropyl with latanoprost 0.005% resulted in an additive IOP reduction, suggesting a potential for combination therapy. []
Q4: Are there any preclinical studies that support the therapeutic potential of this compound Isopropyl?
A: Preclinical studies have shown promising results for this compound Isopropyl in models of other diseases. For instance, it was found to rescue defective ciliogenesis in cells derived from patients with nephronophthisis, a genetic disorder affecting kidney function. [] It also improved ciliary and kidney phenotypes in zebrafish and mouse models of nephronophthisis. [] These findings suggest that this compound isopropyl may have therapeutic potential beyond glaucoma and ocular hypertension.
Q5: What is known about the pharmacokinetic profile of this compound Isopropyl?
A: While specific details on absorption, distribution, metabolism, and excretion (ADME) were not provided in the provided abstracts, research has been conducted to assess the intraocular exposure of this compound isopropyl's active metabolites. [] This information is crucial for understanding its pharmacokinetic profile and optimizing its dosage regimen.
Q6: What is the role of confocal microscopy in understanding the effects of this compound Isopropyl?
A: Confocal microscopy has been instrumental in investigating the effects of this compound isopropyl on the different layers of the cornea. [, ] Studies using this technique revealed an increase in anterior stromal reflectivity in patients treated with this compound isopropyl, even when other corneal parameters appeared normal. [] This finding suggests that anterior stromal reflectivity could be a sensitive marker for detecting subtle, potentially subclinical, corneal changes associated with this compound isopropyl.
Q7: Are there any structural insights into how this compound Isopropyl interacts with its target?
A: Cryo-electron microscopy studies have provided valuable insights into the structural basis of this compound isopropyl's interaction with the EP2 receptor. [, ] These studies revealed the binding mode of this compound isopropyl and other agonists within the EP2 receptor's binding pocket and highlighted unique features of EP2 receptor activation and G protein coupling. [] This structural information is essential for understanding the molecular basis of this compound isopropyl's selectivity and efficacy and for designing novel EP2 receptor agonists with improved pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(dichloroacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B515511.png)
![[2-(4-Chloro-2-cyanoanilino)-2-oxoethoxy]acetic acid](/img/structure/B515513.png)
![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B515539.png)
![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)


![3-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B515552.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B515553.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-phenyl-4-quinolinecarboxylate](/img/structure/B515566.png)



